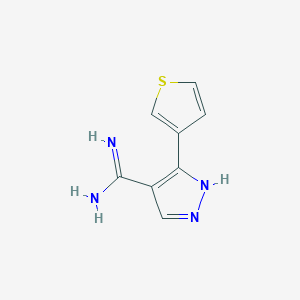

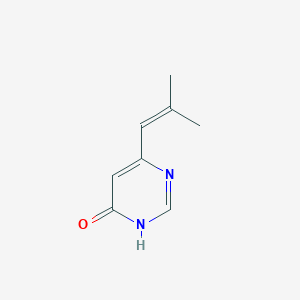

3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Overview

Description

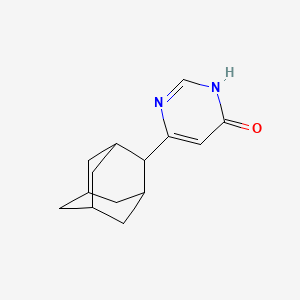

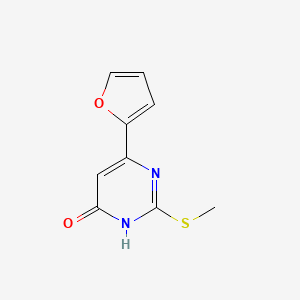

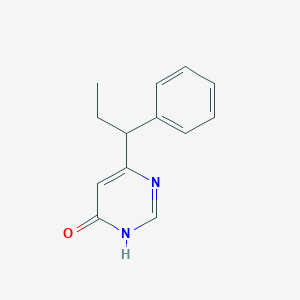

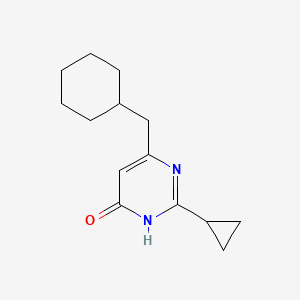

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation reactions or subsequent functionalization of the thiophene ring . Pyrazole derivatives can be synthesized via diazo coupling of diazonium salt .Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom . Pyrazole has a five-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including those involving functionalized alkynes . Pyrazole derivatives can undergo reactions such as diazo coupling .Scientific Research Applications

Anticancer Activity

3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides have been synthesized and evaluated for anticancer activity, particularly against leukemia cell lines. This research shows promising results, with several compounds demonstrating significant inhibitory concentrations against human Jurkat, RS4;11, and K562 leukemia cell lines (Santos et al., 2016).

Antimicrobial Activity

Novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, have shown antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. These findings indicate that the antimicrobial activity depends on the specific Schiff base moiety, offering potential applications in combating microbial infections (Hamed et al., 2020).

Antidepressant Activity

A series of thiophene-based phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. One of the compounds significantly reduced immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew et al., 2014).

Enzyme Inhibitory Activity

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been designed and evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Certain compounds exhibited significant inhibitory activities, suggesting potential applications in the treatment of diseases related to enzyme dysfunction (Cetin et al., 2021).

Antioxidant and Anti-inflammatory Activity

Compounds derived from 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamides have shown potent antioxidant and anti-inflammatory activities, indicating their potential use in the treatment of oxidative stress and inflammation-related conditions (Shehab et al., 2018).

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide range of physiological and pharmacological activities

Mode of Action

It’s known that pyrazole derivatives interact with their targets in various ways, leading to a range of physiological and pharmacological effects

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biochemical pathways

Result of Action

It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level

Future Directions

Thiophene and pyrazole derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene and pyrazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between this compound and kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can interact with proteins involved in gene expression regulation, potentially altering transcriptional activity and influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. For example, this compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in transcriptional activity and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name |

5-thiophen-3-yl-1H-pyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(10)6-3-11-12-7(6)5-1-2-13-4-5/h1-4H,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWWSTYQAFZWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)

![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)